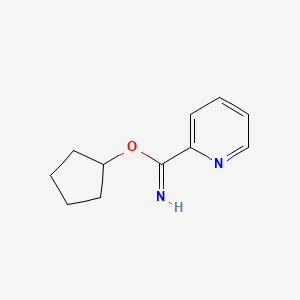![molecular formula C14H18O2 B12518860 3-Ethyl-3-{[(2-phenylethenyl)oxy]methyl}oxetane CAS No. 651726-91-9](/img/structure/B12518860.png)
3-Ethyl-3-{[(2-phenylethenyl)oxy]methyl}oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3-{[(2-phenylethenyl)oxy]methyl}oxetane is an organic compound with the molecular formula C14H18O2. It belongs to the class of oxetanes, which are four-membered cyclic ethers. This compound is characterized by the presence of an ethyl group and a phenylethenyl group attached to the oxetane ring through an oxy-methyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-{[(2-phenylethenyl)oxy]methyl}oxetane typically involves the reaction of 3-ethyl-3-hydroxymethyloxetane with 2-phenylethenyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-{[(2-phenylethenyl)oxy]methyl}oxetane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the phenylethenyl group or the oxetane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxetane derivatives with additional oxygen functionalities.
Reduction: Alcohols or other reduced forms of the compound.
Substitution: Substituted oxetanes with various functional groups.
Scientific Research Applications
3-Ethyl-3-{[(2-phenylethenyl)oxy]methyl}oxetane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-{[(2-phenylethenyl)oxy]methyl}oxetane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the phenylethenyl group allows for π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-3-{[(2-phenylethyl)oxy]methyl}oxetane: Similar structure but with a phenylethyl group instead of a phenylethenyl group.
3-Methyl-3-{[(2-phenylethenyl)oxy]methyl}oxetane: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
3-Ethyl-3-{[(2-phenylethenyl)oxy]methyl}oxetane is unique due to the presence of both the ethyl and phenylethenyl groups, which confer specific chemical and physical properties. These structural features influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
651726-91-9 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
3-ethyl-3-(2-phenylethenoxymethyl)oxetane |
InChI |
InChI=1S/C14H18O2/c1-2-14(11-16-12-14)10-15-9-8-13-6-4-3-5-7-13/h3-9H,2,10-12H2,1H3 |
InChI Key |
FKCRPVSLKPZFRV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC1)COC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carbaldehyde 5-oxide](/img/structure/B12518780.png)
![2'-Deoxy-N-[(naphthalen-1-yl)carbamoyl]adenosine](/img/structure/B12518782.png)
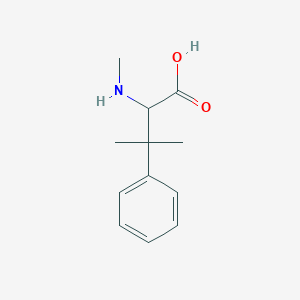
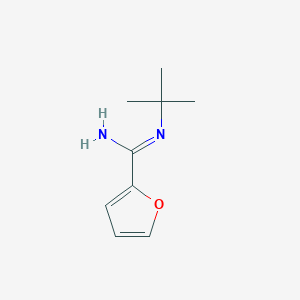
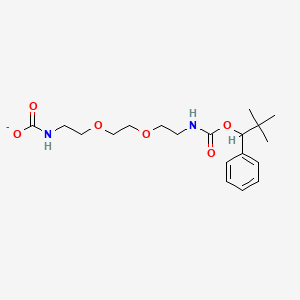
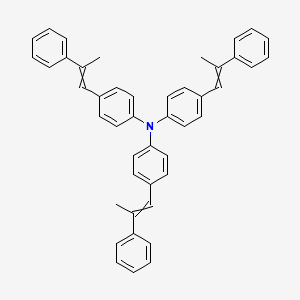

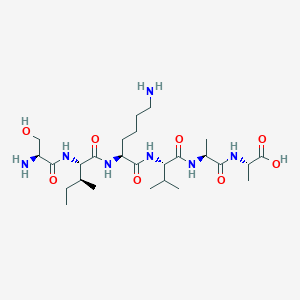
![4-chloro-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12518834.png)
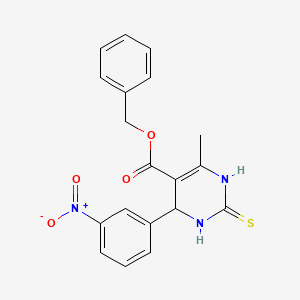
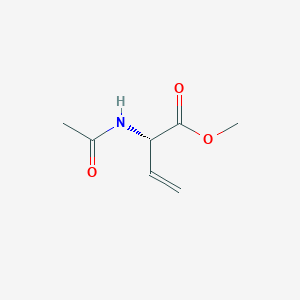
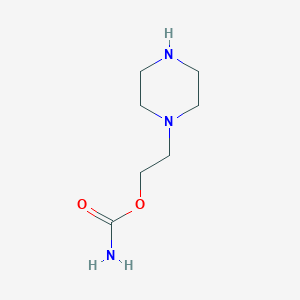
![1,1'-[Ethane-1,2-diyldi(piperazine-4,1-diyl)]bis(2-methylprop-2-en-1-one)](/img/structure/B12518868.png)
